molecular formula C10H14N2O4 B14768192 Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate

Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate

Cat. No.: B14768192
M. Wt: 226.23 g/mol
InChI Key: MRYFVKWVBIQXJX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate typically involves the reaction of ethyl imidazole-2-carboxylate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-phenylfuran-3-carboxylate
  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 1-(2-Ethoxy-2-oxoethyl)-1H-imidazole-2-carboxylate is unique due to its imidazole core, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group further enhances its versatility in synthetic applications and potential as a drug candidate .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-2-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-3-15-8(13)7-12-6-5-11-9(12)10(14)16-4-2/h5-6H,3-4,7H2,1-2H3

InChI Key

MRYFVKWVBIQXJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CN=C1C(=O)OCC

Origin of Product

United States

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